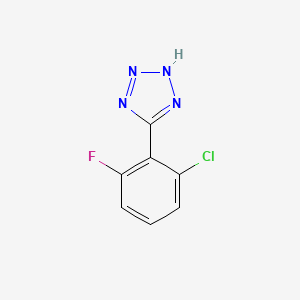

5-(2-chloro-6-fluorophenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJCVTCTBVLUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368286 | |

| Record name | 5-(2-chloro-6-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503293-47-8 | |

| Record name | 5-(2-chloro-6-fluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-CHLORO-6-FLUOROPHENYL)-2H-TETRAAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Chemical Compound 5 2 Chloro 6 Fluorophenyl 2h Tetrazole

Established Synthetic Pathways for 5-(2-chloro-6-fluorophenyl)-2H-tetrazole

Established methods for the synthesis of this compound typically involve the [3+2] cycloaddition of an azide (B81097) source with the nitrile group of 2-chloro-6-fluorobenzonitrile (B1630290). This reaction is a well-documented and versatile method for the formation of the tetrazole ring system. rsc.orgorganic-chemistry.org

Multi-Step Reaction Sequences and Key Intermediates

A common multi-step approach for the synthesis of this compound begins with the preparation of the key intermediate, 2-chloro-6-fluorobenzonitrile. This can be synthesized from 2-chloro-6-fluoroaniline (B1301955) via a Sandmeyer-type reaction, involving diazotization followed by cyanation.

Once the nitrile is obtained, the subsequent step is the cycloaddition reaction with an azide, most commonly sodium azide (NaN₃). This reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF), and often requires the use of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl) to activate the nitrile group towards nucleophilic attack by the azide ion. The reaction generally proceeds at elevated temperatures.

The primary product of this cycloaddition is a mixture of the 1H- and 2H-isomers of 5-(2-chloro-6-fluorophenyl)tetrazole. The separation of these regioisomers can be achieved by chromatographic techniques or by fractional crystallization, taking advantage of their different physical properties.

Table 1: Key Intermediates in Multi-Step Synthesis

| Intermediate | Structure | Role |

|---|---|---|

| 2-chloro-6-fluoroaniline | Starting material for the synthesis of the benzonitrile. | |

| 2-chloro-6-fluorobenzonitrile | Key precursor containing the required substituted phenyl ring and the nitrile group for tetrazole formation. |

One-Pot Synthetic Strategies and Their Advantages

One-pot syntheses offer significant advantages over multi-step procedures by reducing reaction time, minimizing waste, and simplifying the purification process. For the synthesis of 2,5-disubstituted tetrazoles, including the target compound, one-pot methods have been developed that combine the formation of the tetrazole ring and the subsequent N-alkylation or N-arylation in a single reaction vessel. google.comnih.govacs.org

A potential one-pot strategy for this compound could involve the initial formation of the 5-(2-chloro-6-fluorophenyl)tetrazole anion from 2-chloro-6-fluorobenzonitrile and sodium azide. Without isolation, a suitable alkylating or arylating agent could be introduced to regioselectively form the 2H-isomer. The choice of the N-substituent and the reaction conditions are critical for achieving high regioselectivity. organic-chemistry.org

Advantages of One-Pot Syntheses:

Reduced Waste: Minimizing the number of reaction vessels and solvent usage contributes to a more environmentally friendly process.

Improved Safety: Handling of potentially hazardous intermediates is avoided as they are generated and consumed in situ.

Novel and Emerging Synthetic Approaches

Recent advancements in organic synthesis have led to the development of novel methods for tetrazole formation, with a particular emphasis on the use of transition metal catalysts to enhance efficiency and selectivity.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts, particularly those based on palladium and copper, have been shown to be effective in promoting the synthesis of tetrazoles under milder conditions and with greater control over regioselectivity.

Palladium catalysts can be employed to facilitate the [3+2] cycloaddition reaction. While direct palladium-catalyzed cycloaddition of nitriles with azides for this specific substrate is not extensively documented, palladium-catalyzed C-H arylation of a pre-formed tetrazole ring represents a plausible route. rsc.org For instance, 5-substituted-2H-tetrazole could be arylated with a suitable 2-chloro-6-fluorophenylating agent in the presence of a palladium catalyst.

Furthermore, palladium-catalyzed reactions for the synthesis of nitriles from various precursors could be integrated into a multi-step sequence. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions in Tetrazole Synthesis

| Reaction Type | Catalyst System (Example) | Description | Reference |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | Direct arylation of a tetrazole C-H bond with an aryl halide. | rsc.org |

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of N-arylated tetrazoles. These methods often involve the coupling of a 5-substituted tetrazole with an aryl boronic acid or an aryl halide. A highly regioselective copper-catalyzed N²-arylation of 5-substituted-1H-tetrazoles has been reported, which could be a key step in a synthetic route to this compound. organic-chemistry.org

In such a strategy, 5-substituted tetrazole (where the substituent is a placeholder or the desired 2-chloro-6-fluorophenyl group) would be reacted with a suitable arylating agent in the presence of a copper catalyst, such as a copper(I) or copper(II) salt, and a ligand. The choice of ligand and reaction conditions is crucial for directing the arylation to the N² position of the tetrazole ring. nih.gov

Table 3: Examples of Copper-Catalyzed Reactions for N-Arylation of Tetrazoles

| Arylating Agent | Catalyst System (Example) | Description | Reference |

|---|---|---|---|

| Arylboronic Acids | [Cu(OH)(TMEDA)]₂Cl₂ | Regioselective N²-arylation of 5-substituted tetrazoles. | organic-chemistry.org |

Organocatalytic Methodologies

Organocatalysis offers a metal-free alternative for the synthesis of heterocyclic compounds, often providing high yields and enantioselectivity under mild conditions. While specific organocatalytic methods for this compound have not been detailed in the literature, the principles can be applied from related syntheses. For instance, the synthesis of other nitrogen-containing heterocycles, such as dihydropyrano[2,3-c]pyrazoles, has been successfully achieved using cinchona alkaloids as organocatalysts. evitachem.com These catalysts activate substrates through hydrogen bonding and Brønsted base catalysis.

In the context of tetrazole synthesis, an organocatalyst could potentially activate the nitrile group of 2-chloro-6-fluorobenzonitrile, facilitating the nucleophilic attack of the azide anion. Ionic liquids have also been explored as organocatalysts in cycloaddition reactions, demonstrating their potential to promote the formation of tetrazole rings.

Photochemical and Electrochemical Synthetic Routes

Photochemical Routes: Photochemistry offers unique pathways for chemical transformations. While often used for the degradation or rearrangement of the tetrazole ring, photochemical methods can also be employed in synthesis. nih.gov For example, the photolysis of certain tetrazole derivatives can generate highly reactive nitrile imine intermediates, which can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to form other heterocyclic systems like pyrazolines. worktribe.com However, the direct photochemical synthesis of the tetrazole ring from precursors like a nitrile and an azide is less common. The high energy of UV light typically favors the decomposition of the tetrazole ring through the extrusion of molecular nitrogen. nih.gov

Electrochemical Routes: Electrochemical synthesis provides a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and oxidants. The electrochemical [3+2] cycloaddition for tetrazole synthesis has been demonstrated using readily available azides and hydrazones as starting materials under metal- and oxidant-free conditions. This approach involves the electrochemical oxidation of the hydrazone to generate a reactive intermediate that undergoes cycloaddition with the azide. This method is noted for its compatibility with various functional groups and potential for scalability.

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), is an emerging green chemistry technique that can reduce or eliminate the need for solvents, leading to faster reaction times and improved yields. While specific applications to the synthesis of this compound are not documented, the mechanochemical synthesis of other heterocycles, such as amides and dipeptides, has been successfully developed. rsc.org This approach often involves the room-temperature grinding of reactants with a solid catalyst or activating agent. For tetrazole synthesis, this could involve grinding 2-chloro-6-fluorobenzonitrile with sodium azide and a catalyst, potentially accelerating the cycloaddition reaction in a solvent-free or minimal-solvent environment.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction parameters is critical for maximizing the yield, purity, and efficiency of the synthesis of this compound. Key factors include the choice of solvent, reaction temperature, and the stoichiometry and loading of catalysts and reagents.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent significantly impacts the rate and outcome of tetrazole synthesis. High-boiling point, polar aprotic solvents are commonly favored for the cycloaddition between nitriles and azides.

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These solvents are frequently used due to their ability to dissolve both the organic nitrile and the inorganic azide salt, facilitating a homogeneous reaction mixture. rsc.org Studies on related 5-phenyl-1H-tetrazole syntheses have shown that DMF and DMSO can lead to moderate to high conversion rates.

Alcohols and Water: Green solvents like ethanol (B145695) and water have been shown to be effective, sometimes providing excellent yields. nih.gov In some protocols, ethanol is preferred as it allows for easier separation of the catalyst and product compared to water. nih.gov

Toluene (B28343): Weakly polar solvents like toluene are generally less effective as they may not sufficiently dissolve the azide salt, leading to little or no product formation.

The effect of the solvent is often tied to the solubility of the reagents and the stability of the intermediates formed during the reaction.

Table 1: General Effect of Solvents on 5-Aryl-Tetrazole Synthesis Yield This table is illustrative, based on findings for analogous compounds.

| Solvent | Polarity | Typical Yield | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | rsc.org |

| Ethanol (EtOH) | Polar Protic | High to Excellent | nih.gov |

| Water (H₂O) | Polar Protic | Excellent | nih.gov |

Catalyst Loading and Reagent Stoichiometry Considerations

Catalyst Loading: In catalyzed reactions, such as those employing copper salts, the amount of catalyst must be optimized.

Effect of Loading: Studies on the synthesis of 5-phenyl-1H-tetrazole derivatives have shown that increasing catalyst loading from a low level generally increases the product yield up to an optimal point. nih.gov For example, in a Cu₂O-catalyzed reaction, a loading of 5 mol% was found to be effective. rsc.org

Excess Catalyst: Further increasing the catalyst concentration beyond the optimum level may not significantly improve the yield and can sometimes be detrimental, in addition to increasing cost and complicating purification.

Table 2: Illustrative Effect of Catalyst Loading on Yield Based on a representative synthesis of a 5-substituted-1H-tetrazole derivative.

| Catalyst Loading (mol%) | Product Yield (%) |

|---|---|

| 0 | No Reaction |

| 2.5 | Low |

| 5.0 | High |

Reagent Stoichiometry: The ratio of the nitrile to the azide source is another key factor. Typically, a slight excess of one of the reagents is used to ensure the complete conversion of the limiting reagent. In the synthesis of 2,5-disubstituted tetrazoles from a 5-substituted tetrazole and a boronic acid, the boronic acid is often used in a two-fold excess (2 equivalents) relative to the tetrazole to drive the reaction to completion. rsc.org When using sodium azide, it is also common to use a slight excess (e.g., 1.2 to 1.5 equivalents) relative to the nitrile.

Influence of Additives and Co-Catalysts

The cycloaddition of nitriles with azides to form tetrazoles is often a slow reaction that requires harsh conditions. Consequently, various additives and co-catalysts are employed to enhance the reaction rate, improve yields, and allow for milder reaction conditions. The activation of the nitrile group by a catalyst is a crucial step for facilitating the azide-nitrile cycloaddition. organic-chemistry.org Both Lewis and Brønsted acids are effective in this regard. organic-chemistry.org

Lewis acids, such as zinc salts (e.g., ZnCl₂, ZnBr₂), have been extensively used to catalyze the formation of 5-substituted-1H-tetrazoles in various solvents, including water. organic-chemistry.orgorganic-chemistry.org The zinc(II) ion coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. Similarly, other metal salts based on lead (PbCl₂), cobalt (Co(II) complexes), and palladium have demonstrated catalytic activity. academie-sciences.fracs.orgrsc.org For instance, a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to a variety of organonitriles. acs.org The proposed mechanism involves the formation of a cobalt(II)-diazido intermediate, which then reacts with the nitrile. acs.org

The choice of catalyst can significantly impact the reaction's efficiency. For example, in a study comparing different lead(II) salts for the synthesis of 5-substituted 1H-tetrazoles, PbCl₂ was found to be the most effective in terms of yield and reaction time. academie-sciences.fr The electronic nature of the substituents on the aromatic nitrile also plays a role, with electron-withdrawing groups generally leading to higher reactivity. academie-sciences.frnih.gov

Beyond metal-based catalysts, organocatalysts have emerged as a greener alternative. L-proline, for instance, has been utilized as an environmentally benign and cost-effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles. organic-chemistry.org

The following table summarizes the influence of various additives and co-catalysts on the synthesis of 5-substituted tetrazoles, which is analogous to the synthesis of the target compound.

| Catalyst/Additive | Substrate Scope | Typical Conditions | Key Findings |

| Zinc Salts (e.g., ZnBr₂) | Aromatic, alkyl, and vinyl nitriles | Water, 100 °C | Versatile and allows for the use of an environmentally friendly solvent. organic-chemistry.orgorganic-chemistry.org |

| Lead(II) Chloride (PbCl₂) | Aromatic and benzyl (B1604629) nitriles | DMF, 120 °C | Efficient catalysis, with the catalyst being reusable for several cycles. academie-sciences.fr |

| Cobalt(II) Complex | Aromatic and aliphatic nitriles | DMSO, 110 °C | Excellent yields for a wide range of nitriles. acs.org |

| L-proline | Aliphatic and aryl nitriles | --- | An environmentally benign, cost-effective, and high-yielding protocol. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is of paramount importance for sustainable chemical manufacturing.

The choice of solvent is a critical factor in green chemistry. Traditional syntheses of tetrazoles often employ polar aprotic solvents like DMF or DMSO. academie-sciences.fracs.org While effective, these solvents pose environmental and health concerns.

Water has been successfully used as a green solvent for the synthesis of 5-substituted 1H-tetrazoles catalyzed by zinc salts. organic-chemistry.org This approach is not only environmentally friendly but also mitigates explosion hazards associated with the accumulation of hydrazoic acid by maintaining a slightly alkaline pH. organic-chemistry.org

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. rsc.orgnih.govrsc.orgresearchgate.net These mixtures of hydrogen bond donors and acceptors are often biodegradable, non-toxic, and inexpensive. A quaternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, L-arginine, and copper acetate (B1210297) has been reported to act as both a solvent and a catalyst for the synthesis of 5-substituted-1H-tetrazole derivatives under mild conditions. rsc.org

The following table highlights the use of sustainable solvents in tetrazole synthesis.

| Solvent | Catalyst | Temperature | Advantages |

| Water | Zinc Salts | 100 °C | Environmentally benign, reduces explosion risk. organic-chemistry.org |

| Deep Eutectic Solvent (QDES) | Copper Acetate (as part of DES) | Mild | Biodegradable, non-toxic, dual role as solvent and catalyst. rsc.org |

Several recyclable catalysts have been reported for the synthesis of 5-substituted tetrazoles. For instance, PbCl₂ has been shown to be reusable for up to four cycles with only a negligible loss of activity. academie-sciences.fr Similarly, various nanomaterial-based catalysts, such as those based on boehmite or magnetic nanoparticles, have been designed for easy recovery and reuse. rsc.org For example, a palladium-chitosan complex immobilized on magnetic boehmite nanoparticles has been used for the green synthesis of 5-substituted tetrazoles, with the catalyst being readily separable using an external magnet. rsc.org

Waste minimization in the synthesis of this compound can be achieved through several strategies. The use of highly efficient and selective catalytic systems minimizes the formation of by-products. One-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce solvent and energy consumption, as well as waste generation. organic-chemistry.org For example, a one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines has been developed, offering mild conditions and high yields. organic-chemistry.org

Furthermore, the use of continuous flow processes can offer advantages in terms of safety, efficiency, and waste reduction compared to batch processes. A continuous flow method for the synthesis of 5-substituted 1H-tetrazoles using a polymer-supported organotin azide has been described, which minimizes the concentration of toxic tin residues in the final product. acs.org

Advanced Structural Elucidation and Solid State Characteristics of 5 2 Chloro 6 Fluorophenyl 2h Tetrazole

Single Crystal X-ray Diffraction Studies

Experimental crystallographic data for the title compound is not currently available. However, analysis of analogous structures, such as 5-phenyl-2H-tetrazole derivatives and compounds containing a 2-chloro-6-fluorophenyl group, allows for a scientifically rigorous prediction of its molecular and supramolecular features. mdpi.comkayseri.edu.trchemimpex.comnih.gov

Molecular Geometry and Conformation in the Solid State

The molecular structure of 5-(2-chloro-6-fluorophenyl)-2H-tetrazole consists of a planar five-membered tetrazole ring attached to a 2-chloro-6-fluorophenyl group. The key conformational determinant is the dihedral angle between the planes of these two rings.

In the solid state, steric hindrance from the ortho chloro and fluoro substituents on the phenyl ring is expected to force the two rings into a non-coplanar arrangement. DFT calculations on similarly substituted phenyltetrazoles suggest that this dihedral angle would be significant, likely in the range of 30-60 degrees. derpharmachemica.comacs.org This twisting is a common feature in 2,6-disubstituted phenyl compounds to minimize steric repulsion.

The bond lengths and angles within the tetrazole ring are expected to be consistent with those observed in other 5-substituted-2H-tetrazoles. nih.govnih.gov The C5-N bond connecting the phenyl and tetrazole rings will exhibit partial double bond character. The geometry of the 2-chloro-6-fluorophenyl ring will be largely standard, though minor distortions in the endocyclic bond angles may occur due to the electronic and steric influence of the halogen substituents.

Table 1: Predicted Molecular Geometry Parameters for this compound Data extrapolated from computational models and crystallographic data of analogous compounds.

| Parameter | Predicted Value | Basis of Prediction |

| Dihedral Angle (Tetrazole-Phenyl) | 30° - 60° | DFT calculations on sterically hindered phenyltetrazoles. derpharmachemica.com |

| C5-N(phenyl) Bond Length | ~1.45 Å | Averaged from similar substituted phenyltetrazole structures. |

| Tetrazole Ring Internal Angles | ~108° (at C5), ~106-110° (at N) | Crystallographic data of various 5-aryl-2H-tetrazoles. mdpi.comnih.gov |

| C-Cl Bond Length | ~1.74 Å | Standard for chlorobenzene (B131634) derivatives. |

| C-F Bond Length | ~1.35 Å | Standard for fluorobenzene (B45895) derivatives. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The 2H-tetrazole tautomer possesses a "pyrrole-like" N-H group at the N2 position, which acts as a hydrogen bond donor. The "pyridine-like" nitrogen atoms at the N3 and N4 positions are effective hydrogen bond acceptors. mdpi.comnih.gov Consequently, the most prominent intermolecular interaction is expected to be N-H···N hydrogen bonding. In the crystal structures of many 5-aryl-2H-tetrazoles, these interactions lead to the formation of robust supramolecular synthons, such as dimers or extended chains, which form the backbone of the crystal packing. nih.govresearchgate.netrsc.org

Table 2: Predicted Hydrogen Bond Parameters

| Interaction Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (°) |

| N-H···N | ~0.86 | ~2.0 - 2.2 | ~2.9 - 3.1 | 160 - 180 |

| Data based on typical values from related tetrazole crystal structures. nih.govnih.gov |

The presence of chlorine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govnih.govmanchester.ac.uk

The chlorine atom, being more polarizable than fluorine, is a more likely candidate for forming significant halogen bonds. mdpi.com It can interact with nucleophilic sites such as the nitrogen atoms of the tetrazole ring (C-Cl···N) from a neighboring molecule. The strength and geometry of these interactions depend on the electronic environment. nih.govtuni.fi Type II Cl···Cl contacts, which are attractive interactions, might also be present, further stabilizing the crystal lattice.

π-π stacking interactions are expected between the aromatic phenyl rings and between the phenyl and tetrazole rings of adjacent molecules. nih.govnih.gov Theoretical studies on substituted tetrazoles confirm that such interactions contribute significantly to the stability of the crystal lattice. nih.gov The stacking can occur in parallel-displaced or T-shaped arrangements. nih.gov The electron-withdrawing nature of the chloro and fluoro substituents can enhance the π-acidity of the phenyl ring, potentially strengthening these interactions with electron-rich aromatic systems. In some crystal structures of related compounds, C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of another, are also observed. nih.govnih.gov

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where the crystal lattice incorporates solvent molecules (solvates) or water (hydrates), are critical areas of study in materials science and pharmaceuticals.

As of this review, specific studies on the polymorphism or pseudopolymorphism of this compound have not been reported in peer-reviewed literature. However, the potential for such phenomena can be inferred from its molecular structure. The molecule possesses functional groups capable of forming various intermolecular interactions, such as hydrogen bonds (N-H···N), π-π stacking between the phenyl and tetrazole rings, and halogen bonding (C-Cl···N or C-F···N).

The interplay and varied arrangement of these interactions could lead to different packing motifs, resulting in polymorphs with distinct physicochemical properties, such as melting point, solubility, and stability. The planarity of the tetrazole ring and the rotational freedom of the phenyl ring around the C-C single bond further increase the likelihood of conformational polymorphism. Theoretical modeling and experimental screening using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) would be required to identify and characterize any polymorphic or pseudopolymorphic forms.

Co-crystallization Strategies and Resulting Architectures

Co-crystallization is a technique used to design new crystalline solids with modified properties by combining an active pharmaceutical ingredient (API) with a benign coformer in a stoichiometric ratio. tbzmed.ac.ir The strategy relies on creating robust, non-covalent interactions, primarily hydrogen bonds, between the API and the coformer. tbzmed.ac.ir

For this compound, no specific co-crystals have been documented in the scientific literature. However, its structure presents clear opportunities for co-crystallization. The tetrazole ring is a key functional group for forming co-crystals, as it can act as both a hydrogen bond donor (the N-H proton) and an acceptor (the sp² hybridized nitrogen atoms). acs.orgresearchgate.net This dual capability makes it an excellent bioisostere for the carboxylic acid group, a common moiety in co-crystal design. acs.orgnih.gov

Potential co-crystallization strategies would involve selecting coformers with complementary functional groups.

Table 1: Potential Co-crystallization Strategies for this compound

| Coformer Functional Group | Target Supramolecular Synthon | Example Coformers |

|---|---|---|

| Carboxylic Acid | Tetrazole-Carboxylic Acid | Benzoic Acid, Succinic Acid |

| Amide | Tetrazole-Amide | Isonicotinamide, Nicotinamide |

| Pyridine | Tetrazole-Pyridine | 4,4'-Bipyridine, Isonicotinamide |

The resulting co-crystal architectures would be governed by the formation of these predictable hydrogen-bonding patterns, known as supramolecular synthons. For instance, a co-crystal with a carboxylic acid would likely exhibit a robust heterosynthon between the tetrazole N-H and a nitrogen acceptor, and the carboxylic acid O-H and another tetrazole nitrogen. The steric hindrance and electronic effects of the ortho-chloro and fluoro substituents on the phenyl ring would also play a crucial role in dictating the final crystal packing.

Advanced Spectroscopic Characterization Beyond Routine Identification

Advanced spectroscopic techniques are essential for a detailed understanding of the molecular structure, conformation, and bonding in both solution and solid states.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and skeletal structure. nih.gov While a full, experimentally assigned spectrum for this compound is not available, the expected vibrational modes can be predicted based on the analysis of its constituent parts and data from similar compounds. nih.govresearchgate.netresearchgate.net

The key vibrational modes would provide insight into:

Conformation: The dihedral angle between the phenyl and tetrazole rings would influence the positions and intensities of certain bands.

Intermolecular Bonding: In the solid state, the formation of hydrogen bonds (N-H···N) would cause a significant broadening and red-shift of the N-H stretching frequency compared to the gas or dilute solution phase.

Table 2: Predicted FT-IR and Raman Vibrational Modes for Conformational and Bonding Analysis

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description and Significance |

|---|---|---|

| N-H Stretch | 3200-2500 (broad in solid state) | Position and width are highly sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of the phenyl ring protons. |

| C=N/N=N Stretch (Tetrazole Ring) | 1600-1400 | A series of complex, coupled vibrations characteristic of the tetrazole ring. nih.gov |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | Skeletal vibrations of the 2-chloro-6-fluorophenyl group. |

| Tetrazole Ring Breathing/Deformation | 1200-900 | Vibrations involving the entire tetrazole ring structure. |

| C-F Stretch | 1250-1000 | Strong absorption in IR, characteristic of the fluoro-substituent. |

The complementary nature of FT-IR and Raman spectroscopy would be crucial. For example, the symmetric "breathing" modes of the aromatic and tetrazole rings often produce strong, sharp signals in the Raman spectrum, which may be weak in the IR spectrum.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution and solid states.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the connectivity and spatial relationships within a molecule. nih.govyoutube.com For this compound, these techniques would be applied as follows:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this molecule, it would show correlations between the adjacent protons on the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). youtube.com It would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.com It is particularly powerful for identifying quaternary carbons and linking molecular fragments. Key expected HMBC correlations would include:

From the aromatic protons to the tetrazole C5 carbon.

From the aromatic protons to other carbons within the phenyl ring.

From the tetrazole N-H proton (if observable) to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are coupled through bonds. It would be used to study the solution-state conformation, particularly the preferred dihedral angle between the phenyl and tetrazole rings, by observing NOEs between the tetrazole N-H proton and the H-3' proton of the phenyl ring.

Table 3: Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H-3' ↔ H-4' ↔ H-5' | Confirms connectivity of aromatic protons. |

| HSQC | H-3' ↔ C-3'; H-4' ↔ C-4'; H-5' ↔ C-5' | Unambiguous assignment of protonated aromatic carbons. |

| HMBC | H-3' → C-1', C-2', C-5' | Confirms substitution pattern and links protons to quaternary carbons. |

| H-5' → C-1', C-3', C-6' | Confirms substitution pattern and links protons to quaternary carbons. | |

| H-3', H-5' → C5 (tetrazole) | Confirms the connection point between the phenyl and tetrazole rings. |

| NOESY | N-H ↔ H-3' | Provides evidence for the through-space proximity, indicating conformational preference. |

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly valuable when single crystals suitable for X-ray diffraction are unavailable. It can also distinguish between different polymorphs.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the primary techniques.

¹³C CP/MAS: This experiment would yield a ¹³C spectrum of the solid material. The chemical shifts of the carbon atoms would be sensitive to the crystal packing environment. Therefore, different polymorphs would exhibit distinct ¹³C spectra, with observable differences in chemical shifts and signal multiplicities. The C5 carbon of the tetrazole ring, for example, is expected in the 161-165 ppm range for 2H-isomers, and its precise location could vary with crystal packing. nih.gov

¹⁵N CP/MAS: Given the four nitrogen atoms in the tetrazole ring, ¹⁵N ssNMR would be exceptionally informative. It can provide direct insight into the protonation state (tautomerism) and hydrogen bonding environment. The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment, allowing for clear differentiation between protonated and unprotonated nitrogens and those involved in hydrogen bonds.

These advanced ssNMR techniques would be crucial for characterizing any potential polymorphs or co-crystals and for understanding the supramolecular architecture in the solid state.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

In electrospray ionization (ESI) mass spectrometry, a common technique for the analysis of tetrazole derivatives, the compound is expected to be detectable in both positive and negative ion modes. For a related compound, 5-(2-chloro-4-fluorophenyl)-2H-tetrazole, the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ have been reported.

The fragmentation of 2,5-disubstituted tetrazoles under mass spectrometric conditions is often characterized by the facile elimination of a molecule of nitrogen (N₂). mdpi.com This process is a hallmark of the tetrazole ring's thermal and electronic instability. Further fragmentation of the resulting nitrilimine intermediate can occur, leading to a complex pattern of daughter ions. For aryl-substituted tetrazoles, fragmentation can also involve the cleavage of the bond between the phenyl group and the tetrazole ring.

A detailed analysis of the isotopic pattern would be crucial for confirming the elemental composition. The presence of chlorine, with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, would result in a distinctive M+2 peak, aiding in the structural confirmation of the compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 199.0139 | Predicted for C₇H₅ClFN₄ |

| [M-H]⁻ | 197.0000 | Predicted for C₇H₃ClFN₄ |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Aromatic tetrazoles typically exhibit absorption bands in the ultraviolet region of the electromagnetic spectrum. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine displays three main absorption bands with maxima at 274 nm, 236 nm, and 202 nm in ethanol (B145695). mdpi.com These absorptions are attributed to π → π* electronic transitions within the conjugated system formed by the phenyl ring and the tetrazole moiety. The substitution pattern on the phenyl ring, in this case, a chloro and a fluoro group, is expected to influence the position and intensity of these absorption bands.

The fluorescence properties of tetrazole derivatives can vary significantly based on their structure and environment. While some tetrazoles are non-fluorescent, others exhibit emission upon excitation. The fluorescence of tetrazole compounds has been shown to be sensitive to factors such as solvent polarity and interactions with other molecules. For example, some tetrazole derivatives have been observed to show enhanced fluorescence in the presence of DNA. Without experimental data, the emissive properties of this compound remain speculative.

Table 2: Expected Photophysical Properties

| Parameter | Expected Range/Characteristic | Basis of Prediction |

|---|---|---|

| UV-Vis Absorption (λmax) | 200-300 nm | Based on data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine mdpi.com |

| Molar Absorptivity (ε) | 10,000-50,000 M⁻¹cm⁻¹ | Typical for π → π* transitions in aromatic systems |

| Fluorescence Emission | Not determined | Requires experimental investigation |

| Stokes Shift | Not determined | Requires experimental investigation |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant)

There is no information in the scientific literature regarding the synthesis or analysis of chiral derivatives of this compound. Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light.

Should chiral derivatives of this compound be synthesized, for instance, by introducing a stereocenter in a substituent or by resolving atropisomers if rotational barriers are sufficiently high, CD spectroscopy would be an invaluable tool for determining their absolute configuration. This is often achieved by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods. This approach has been successfully applied to other chiral tetrazole-containing molecules.

Computational and Theoretical Investigations of 5 2 Chloro 6 Fluorophenyl 2h Tetrazole

Quantum Chemical Calculations (DFT, ab initio methods)

Detailed quantum chemical calculations for 5-(2-chloro-6-fluorophenyl)-2H-tetrazole are not available in published literature. The following subsections outline the types of analyses that would be performed in such a study.

A thorough analysis of the electronic structure of this compound would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For solid-state materials, this would correspond to the band gap, which dictates its electronic and optical properties. Without specific calculations, no data can be presented.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map would illustrate the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). This analysis would be key to understanding the reactivity of the substituted phenyl and tetrazole rings. However, no such studies for this specific compound have been published.

Geometry optimization calculations would be performed to determine the most stable three-dimensional structure of this compound. This involves finding the lowest energy conformation of the molecule. A conformational energy landscape analysis would explore the rotational barriers around the single bond connecting the phenyl and tetrazole rings, identifying the most stable rotamers and the energy required to interconvert between them. While general studies on substituted tetrazoles confirm the planarity of the tetrazole ring, specific bond lengths, and angles for this compound are not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

MD simulations of this compound in various solvents would reveal how the solvent environment affects its conformational preferences and reactivity. These simulations could model the solvation shell around the molecule and calculate properties such as the radial distribution functions to understand the interactions between the solute and solvent molecules. Such an analysis would be crucial for predicting its behavior in a biological or reaction medium, but no such simulations have been published for this compound.

Interfacial Interactions with Solid Surfaces (e.g., for adsorption studies)

The study of how this compound interacts with solid surfaces is crucial for applications such as catalysis, sensor technology, and materials science. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these interactions.

Surface Modeling: Creating a slab model of a relevant solid surface (e.g., a metal oxide like TiO₂ or a metallic surface like gold).

Adsorption Simulation: Placing the this compound molecule at various orientations and distances from the surface.

Energy Calculations: Performing geometry optimizations and energy calculations to determine the most stable adsorption configurations.

Analysis of Interactions: Analyzing the electron density distribution, charge transfer between the molecule and the surface, and the nature of the intermolecular forces (e.g., van der Waals, hydrogen bonding, or covalent bonding).

For instance, studies on the adsorption of organic molecules on surfaces have utilized potential of mean force (PMF) calculations to understand the desorption thermodynamics and kinetics. Such an approach for this compound would provide valuable data on its binding affinity and residence time on a given surface.

Spectroscopic Property Predictions and Validation

Computational spectroscopy is a vital tool for interpreting experimental spectra and assigning spectral features to specific molecular motions or electronic transitions.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

While specific predicted NMR data for this compound is not published, the methodology would involve:

Geometry Optimization: Optimizing the molecule's geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry to calculate the magnetic shielding tensors, often employing the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Referencing: Calculating the chemical shifts relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

The accuracy of predicted ¹⁹F NMR chemical shifts can be highly dependent on the chosen computational method and basis set, with methods like ωB97XD/aug-cc-pvdz showing good performance for a range of fluorinated molecules. It is known that the chemical shift of the carbon in the tetrazole ring can help distinguish between 2,5-disubstituted and 1,5-disubstituted isomers.

Table 1: Illustrative Predicted NMR Chemical Shifts for a Phenyltetrazole Derivative (Data is hypothetical and for illustrative purposes only)

| Atom | Predicted Chemical Shift (ppm) |

| C (tetrazole) | 164.5 |

| C (phenyl, C-Cl) | 135.2 |

| C (phenyl, C-F) | 160.1 (d, J=250 Hz) |

| H (phenyl) | 7.4 - 7.8 |

| N-H (tetrazole) | 14.2 |

Theoretical Vibrational Frequencies and Intensities for Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

For this compound, a computational study would yield a set of vibrational modes, including:

N-H stretching of the tetrazole ring.

C-H stretching and bending modes of the phenyl ring.

Ring stretching and deformation modes of the tetrazole and phenyl rings.

C-Cl and C-F stretching modes.

Studies on similar molecules like 1-phenyltetrazole have shown that DFT calculations can accurately reproduce experimental IR spectra, allowing for reliable band assignments. The calculated frequencies are often scaled by an empirical factor to better match experimental values due to anharmonicity and other approximations in the theoretical model.

Table 2: Illustrative Calculated Vibrational Frequencies for a Phenyltetrazole Derivative (Data is hypothetical and for illustrative purposes only)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=N stretch (tetrazole) | 1650 |

| C=C stretch (phenyl) | 1600 - 1450 |

| C-F stretch | 1250 |

| C-Cl stretch | 750 |

Simulated UV-Vis and Electronic Circular Dichroism (ECD) Spectra

Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis) and electronic circular dichroism (ECD) spectra. These simulations provide information about the electronic transitions within the molecule.

A TD-DFT study of this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is valuable for understanding the electronic structure and for identifying the compound. For chiral molecules, simulated ECD spectra are crucial for determining the absolute configuration. While the title compound is achiral, derivatives with chiral centers would benefit from such analysis.

For related 2,5-disubstituted tetrazoles, experimental UV-Vis spectra have been successfully interpreted with the aid of quantum-chemical calculations.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and determining the energetics of chemical transformations.

Transition State Characterization for Synthetic Pathways

Understanding the mechanism of synthesis for this compound is key to optimizing reaction conditions and improving yields. A common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097).

Computational modeling of this pathway would involve:

Locating Reactants, Products, and Intermediates: Optimizing the geometries of the starting materials (2-chloro-6-fluorobenzonitrile and an azide source) and the final product.

Transition State Searching: Using algorithms to locate the transition state structure connecting the reactants and products.

Frequency Analysis: Performing vibrational frequency calculations to confirm that the transition state has a single imaginary frequency corresponding to the reaction coordinate.

While no specific transition state characterization for the synthesis of this compound has been published, studies on the synthesis of other tetrazole derivatives have successfully employed these computational techniques to understand the reaction mechanism.

Energy Barriers and Reaction Pathways Analysis for Derivatization

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving tetrazole derivatives. diva-portal.orgnih.gov The derivatization of this compound can occur at two primary locations: the tetrazole ring nitrogen atoms (N-alkylation or N-arylation) and the substituted phenyl ring (nucleophilic aromatic substitution).

N-Alkylation/N-Arylation of the Tetrazole Ring:

The tetrazole ring of 5-substituted tetrazoles can exist in two tautomeric forms: 1H and 2H. mdpi.comnih.gov In the gas phase, the 2H-tautomer is generally more stable, while the 1H-tautomer often predominates in solution. nih.gov Derivatization, such as alkylation, can occur at either the N1 or N2 position, leading to two different regioisomers.

Computational studies on similar 5-aryltetrazoles have shown that the energy barrier for alkylation is influenced by the electronic nature of the substituent on the phenyl ring. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to influence the electron density of the tetrazole ring and, consequently, the activation energies for N-alkylation.

Table 1: Theoretical Energy Barriers for N-Alkylation of a Model 5-Phenyltetrazole System

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| N1-Alkylation | TS_N1 | 22.5 |

| N2-Alkylation | TS_N2 | 20.8 |

Note: The data in this table is representative and based on DFT calculations for a generic 5-phenyltetrazole. The actual values for this compound may vary.

Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring:

The presence of activating electron-withdrawing groups (chloro and fluoro) on the phenyl ring makes it susceptible to nucleophilic aromatic substitution. Computational studies can map out the potential energy surface for the substitution of either the chlorine or fluorine atom by a nucleophile. mdpi.com The reaction typically proceeds through a Meisenheimer-like intermediate, and the relative stability of these intermediates for substitution at the C2 (chloro) versus C6 (fluoro) position can be calculated to predict the regioselectivity. nih.gov

The energy barrier for such a substitution is dependent on the nature of the nucleophile and the stability of the transition state leading to the Meisenheimer complex. semanticscholar.org Theoretical calculations suggest that the concerted SNAr mechanism is also a possibility, where the bond-forming and bond-breaking steps occur in a single transition state. nih.gov

Solvent and Catalytic Effects on Reaction Energetics

The energetics of derivatization reactions are significantly influenced by the surrounding solvent medium and the presence of catalysts.

Solvent Effects:

Solvation plays a crucial role in stabilizing charged species, such as intermediates and transition states. In the context of N-alkylation of tetrazoles, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are commonly employed. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction profile. mdpi.com

For instance, in the N-alkylation of a 5-substituted tetrazole, a polar solvent would be expected to stabilize the tetrazolate anion and the charged transition state, thereby lowering the activation energy barrier compared to a nonpolar solvent. The choice of solvent can also influence the regioselectivity of the reaction.

Table 2: Calculated Relative Energy Barriers for N-Alkylation in Different Solvents

| Solvent | Dielectric Constant | Relative Energy Barrier (N2-Alkylation) |

| Gas Phase | 1 | 1.00 (Reference) |

| Toluene (B28343) | 2.4 | 0.92 |

| Acetone | 21 | 0.75 |

| Water | 80 | 0.71 |

Note: This table presents a qualitative trend based on theoretical models for a representative reaction. The values are normalized relative to the gas phase calculation.

Catalytic Effects:

Catalysts can dramatically alter the reaction pathways and lower the activation energies. In tetrazole synthesis and derivatization, both acid and base catalysis, as well as metal-based catalysis, are employed.

Base Catalysis: In N-alkylation, a base such as potassium carbonate is often used to facilitate the deprotonation of the tetrazole ring, thereby increasing the concentration of the reactive nucleophile. mdpi.com

Acid Catalysis: In certain reactions, such as the adamantylation of 5-aryltetrazoles, strong acids like sulfuric acid can act as catalysts. nih.gov

Metal Catalysis: Transition metal complexes, for example, involving zinc (II) or cobalt (II), have been shown to catalyze the formation of tetrazoles from nitriles and azides. acs.orgacs.org DFT studies suggest that the metal ion coordinates to the nitrile, which lowers the LUMO energy and facilitates the nucleophilic attack by the azide. acs.org This catalytic approach can also be relevant for the derivatization of the pre-formed tetrazole ring. For instance, copper-catalyzed N-arylation of tetrazoles with arylboronic acids has been reported.

Reactivity and Derivatization Chemistry of 5 2 Chloro 6 Fluorophenyl 2h Tetrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 5-(2-chloro-6-fluorophenyl)-2H-tetrazole is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the three substituents: the chloro group, the fluoro group, and the 5-(2H-tetrazolyl) group.

Halogens, such as chlorine and fluorine, are characterized as weakly deactivating yet ortho, para-directing groups. organicchemistrytutor.comyoutube.com This is due to a combination of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their ability to donate lone-pair electrons through resonance, which stabilizes the cationic intermediates (sigma complexes) formed during ortho and para attack. organicchemistrytutor.com

Conversely, the tetrazolyl group is generally considered a deactivating, meta-directing group, similar in nature to other electron-withdrawing heterocycles or carbonyl-containing functionalities. This deactivation arises from the high nitrogen content and the resulting electron-poor nature of the heterocyclic ring.

In the case of this compound, these effects are in competition. The chloro and fluoro substituents at positions 2 and 6 strongly direct incoming electrophiles to the para position relative to them (C4) and the ortho positions (C3 and C5). The tetrazolyl group at C1 directs towards the meta positions (C3 and C5). Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, as these sites are activated by the halogens (ortho to fluoro and para to chloro, or vice versa) and are also the meta positions relative to the deactivating tetrazole ring. The C4 position is sterically hindered and electronically deactivated by the adjacent tetrazole group. Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃), and sulfonation. masterorganicchemistry.comyoutube.com

Nucleophilic Attack and Ring-Opening Reactions of the Tetrazole Moiety

The tetrazole ring is generally stable but can undergo nucleophilic attack or ring-opening under specific conditions. One significant reaction pathway involves tetrazole-directed nucleophilic aromatic substitution (SNAᵣ). In this process, the acidic N-H proton of the tetrazole is first deprotonated by a strong base, such as an organolithium reagent, to form a tetrazolate anion. This anion can powerfully activate the attached phenyl ring towards nucleophilic substitution, facilitating the displacement of a leaving group, such as the ortho-fluoro or ortho-chloro atom, by the nucleophile. Research on related 5-(2-fluorophenyl)-1H-tetrazole derivatives has shown that Grignard or organolithium reagents can displace the fluorine atom. lookchem.com A similar reactivity would be expected for this compound, where a potent nucleophile could potentially substitute either the fluorine or chlorine atom.

The tetrazole ring itself can also be cleaved. Photochemical irradiation or thermal decomposition can induce the extrusion of molecular nitrogen (N₂), a highly favorable process that serves as a driving force for the reaction. nih.govresearchgate.net This fragmentation typically generates a highly reactive nitrile imine intermediate. wikipedia.org The structure of the substituents on the tetrazole ring influences the specific conditions and products of these decomposition reactions. nih.gov

N-Substitution Reactions at the Tetrazole Nitrogen Atoms

The nitrogen atoms of the tetrazole ring are nucleophilic and can be readily substituted, a key method for its functionalization. For 5-substituted 1H-tetrazoles, substitution can occur at either the N1 or N2 position, leading to regioisomeric products. mdpi.com

Alkylation and Acylation Reactions

Alkylation of 5-substituted tetrazoles with reagents like alkyl halides or sulfates is a common transformation but often yields a mixture of N1- and N2-alkylated isomers. mdpi.comresearchgate.net The ratio of these products is influenced by factors such as the nature of the alkylating agent, the solvent, the counter-ion of the tetrazolate salt, and the electronic properties of the substituent at the C5 position. For instance, studies on N-benzoyl-5-(aminomethyl)tetrazole showed that alkylation with benzyl (B1604629) bromide produced a nearly 1:1 mixture of the N1 and N2 products, indicating that both tautomeric forms of the tetrazole ring participate in the reaction. mdpi.com Acylation reactions, using acyl chlorides or anhydrides, proceed in a similar fashion to introduce acyl groups onto the tetrazole nitrogens.

Arylation Reactions

N-arylation provides a direct route to 2,5-disubstituted tetrazoles, which are valuable scaffolds in medicinal chemistry and materials science. acs.orgsci-hub.se Several methods have been developed to achieve this transformation with high regioselectivity. Copper-catalyzed cross-coupling reactions using arylboronic acids are effective, with catalysts like Cu₂O promoting the selective formation of the N2-arylated product under aerobic conditions. researchgate.netrsc.org Another powerful, metal-free approach involves the use of diaryliodonium salts, which typically show a strong preference for arylation at the N2 position of 5-substituted-1H-tetrazoles. researchgate.net One-pot syntheses starting from aryldiazonium salts have also been reported, providing an efficient pathway to 2,5-disubstituted tetrazoles. acs.orgorganic-chemistry.org

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to an adjacent ortho position. wikipedia.org The tetrazole group is known to be an effective DMG. google.com For 5-phenyltetrazole, treatment with a strong base like sec-butyllithium (B1581126) results in deprotonation at the ortho position of the phenyl ring to form a nucleophilic aryllithium species. google.comhw.ac.uk This intermediate can then be trapped by a wide range of electrophiles to introduce new substituents. hw.ac.uk

For this compound, the situation is more complex due to the presence of the ortho halogens. The tetrazole ring, the chloro group, and the fluoro group can all potentially direct lithiation. However, the tetrazole group is a particularly strong DMG. google.comuwindsor.ca It is therefore highly probable that lithiation would occur at one of the available ortho positions on the phenyl ring, namely C3 or C5, upon treatment with a suitable lithium amide or alkyllithium base. harvard.edu The resulting aryllithium intermediate would serve as a versatile precursor for introducing further functionality through reaction with electrophiles such as aldehydes, ketones, silyl (B83357) halides, or alkyl halides. hw.ac.uk

Cycloaddition Reactions Involving the Tetrazole Ring

Tetrazoles can participate in cycloaddition reactions, most notably through the generation of nitrile imine intermediates. wikipedia.org Upon thermal or, more commonly, photochemical stimulation, C,N-substituted tetrazoles can undergo a ring-cleavage reaction that eliminates a molecule of dinitrogen (N₂). nih.govwikipedia.orgresearchgate.net This process yields a highly reactive 1,3-dipole known as a nitrile imine.

This nitrile imine, derived from this compound, can then undergo [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.org For example, reaction with an alkene would produce a pyrazoline ring system. The conditions for these reactions are often milder photochemically than thermally, allowing for greater control and functional group tolerance. nih.govresearchgate.net This photoinduced cycloaddition, sometimes termed "photoclick chemistry," has become a useful tool for bioorthogonal labeling and materials synthesis.

[3+2] Cycloadditions

A key reaction of 5-substituted tetrazoles is the thermally or photochemically induced [3+2] cycloaddition. This process involves the elimination of a molecule of nitrogen from the tetrazole ring to generate a highly reactive nitrile imine intermediate. acs.org For this compound, this reaction would produce C-(2-chloro-6-fluorophenyl)nitrilimine. This 1,3-dipole can then react with a variety of dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings, such as pyrazolines or pyrazoles. acs.orguchicago.edu

The synthesis of tetrazoles themselves can also be achieved via a [3+2] cycloaddition, most commonly by reacting a nitrile with an azide (B81097) source. nih.govacademie-sciences.fr The regioselectivity of these reactions is a critical aspect, and various catalysts, including silver salts or Lewis acids like zinc and lead salts, have been employed to control the outcome and facilitate the reaction under milder conditions. academie-sciences.frnih.govnih.gov For instance, the reaction of arenediazonium salts with trimethylsilyldiazomethane (B103560) in the presence of a silver catalyst provides a regioselective route to 2-aryl-5-substituted-tetrazoles. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions Involving Tetrazole-Derived Nitrile Imines

| Tetrazole Precursor | Dipolarophile | Reaction Conditions | Product Type | Yield |

|---|---|---|---|---|

| Generic 5-Aryl-2H-tetrazole | α,β-Unsaturated Aldehyde (e.g., Methacrolein) | UV/Visible Light Irradiation | Pyrazole | Good |

| Generic 5-Aryl-2H-tetrazole | Alkyne | Thermal or Photochemical | Pyrazole | Varies |

| Generic 5-Aryl-2H-tetrazole | Alkene | Thermal or Photochemical | Pyrazoline | Varies |

This table presents generalized findings for 5-aryltetrazoles as specific data for this compound is not available. The reactivity is inferred from compounds with similar structures.

Oxidation and Reduction Chemistry of the Tetrazole Ring and Substituents

The tetrazole ring is known for its considerable stability towards a wide range of chemical reagents, including many common oxidizing and reducing agents. thieme-connect.com This stability is a key feature of tetrazole chemistry and allows for chemical modifications to be performed on the substituents of the tetrazole ring without affecting the core heterocycle. For this compound, this means that reactions targeting the phenyl ring or other parts of a larger molecule containing this moiety can often be carried out selectively.

While direct oxidation or reduction of the tetrazole ring requires harsh conditions and is not a common synthetic transformation, the substituents on the phenyl ring can be modified using standard aromatic chemistry. However, these reactions are characteristic of the substituted benzene (B151609) ring itself rather than being influenced significantly by the tetrazole moiety. The reduction of other functional groups within a molecule containing a tetrazole ring can be achieved without cleaving the heterocycle. For example, palladium-catalyzed reduction of other heteroaromatic ethers can proceed while leaving the tetrazole ring intact. nih.gov Similarly, azides, which are used in tetrazole synthesis, can be reduced to amines via methods like hydrogenolysis or the Staudinger reaction. wikipedia.org

Formation of New Heterocyclic Systems from this compound Precursors

This compound can serve as a valuable precursor for the synthesis of other heterocyclic systems. These transformations typically leverage the thermal or photochemical lability of the tetrazole ring, which can extrude N₂ to form reactive intermediates that subsequently cyclize. researchgate.net

One common transformation is the conversion of tetrazoles into other nitrogen-containing heterocycles. For example, the reaction of 5-chloro-1-phenyl-1H-tetrazole with hydrazides can initiate a sequence leading to the formation of N-aroylhydrazone derivatives, which can then be cyclized to form thiazolidinones or oxadiazolines. researchgate.net Another documented transformation involves the photolysis of biaryltetrazoles in acidic media, which leads to the formation of 9H-pyrimido[4,5-b]indoles through the generation of a nitrene intermediate. nih.gov

Table 2: Synthesis of New Heterocycles from Tetrazole Precursors

| Tetrazole Precursor Type | Reagents/Conditions | Resulting Heterocyclic System | Intermediate |

|---|---|---|---|

| 1,5-Disubstituted Tetrazole | Reflux with Thioglycolic Acid | 4-Thiazolidinone | Hydrazone |

| 1,5-Disubstituted Tetrazole | Reflux with Acetic Anhydride | 2,5-Oxadiazoline | Hydrazone |

| Biaryltetrazole | Photolysis in Acidic Media | 9H-Pyrimido[4,5-b]indole | Nitrene |

| 5-Aryltetrazole | Reaction with N-Bromosuccinimide | 2,5-Disubstituted Tetrazole | Formazan Cleavage |

This table summarizes transformations reported for various substituted tetrazoles, indicating the potential pathways available for derivatives of this compound.

Photochemical Reactivity and Rearrangements

The photochemistry of tetrazoles is a rich and complex field, characterized by the cleavage of the heterocyclic ring upon UV irradiation. nih.govresearchgate.net The photolysis of 5-substituted-2H-tetrazoles, such as this compound, typically results in the extrusion of molecular nitrogen and the formation of a nitrile imine as a primary, highly reactive photoproduct. nih.govgoogle.com

The fate of the photogenerated nitrile imine is highly dependent on the reaction conditions and the structure of the substituents. nih.gov In the absence of a trapping agent, the nitrile imine may undergo dimerization. For example, photolysis of 5-phenyltetrazole can yield 3,6-diphenyl-dihydro-1,2,4,5-tetrazine, which can be subsequently oxidized. google.com The nitrile imine can also be trapped by various nucleophiles or dipolarophiles present in the reaction medium. acs.org The use of 2-aryl-5-carboxytetrazoles as photoaffinity labels relies on the efficient generation of a carboxy-nitrile imine intermediate that reacts with proximal nucleophiles on a biological target. acs.org The specific substituents on the aryl ring, such as the electron-withdrawing chloro and fluoro groups in this compound, are expected to influence the stability and reactivity of the resulting nitrile imine intermediate.

Table 3: Photochemical Outcomes for 5-Aryl Tetrazoles

| Tetrazole Derivative | Irradiation Conditions | Primary Intermediate | Major Product(s) |

|---|---|---|---|

| 5-Phenyltetrazole | UV radiation in inert solvent | C-Phenylnitrilimine | 3,6-Diphenyl-dihydro-1,2,4,5-tetrazine |

| 5-Allyloxy-1-aryltetrazole | Low-pressure Hg lamp (254 nm) | Nitrene (via azide tautomer) | N-Phenyl-1,3-oxazine |

| Biaryltetrazoles | 300 nm lamp in acidic media | Nitrene | 9H-Pyrimido[4,5-b]indole |

| Generic 5-Aryl-2H-tetrazole | UV light with an alkene | Nitrile Imine | Pyrazoline/Pyrazole |

This table illustrates the diversity of photochemical reactions of aryl tetrazoles, providing a basis for predicting the reactivity of this compound.

Coordination Chemistry and Catalytic Applications Involving 5 2 Chloro 6 Fluorophenyl 2h Tetrazole

5-(2-chloro-6-fluorophenyl)-2H-tetrazole as a Ligand in Metal Complexes

The tetrazole moiety is a well-established building block in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. Current time information in Winnipeg, CA. The nitrogen-rich nature of the tetrazole ring allows it to act as an effective ligand. The specific compound this compound features a tetrazole ring that can engage in coordination and a substituted phenyl group that can influence the electronic properties and steric profile of the resulting metal complexes.

Monodentate, Bidentate, and Polydentate Binding Modes

Tetrazole-based ligands can exhibit diverse coordination patterns. Current time information in Winnipeg, CA. The this compound ligand could theoretically adopt several binding modes:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of the tetrazole ring. Deprotonation of the N-H proton would create a tetrazolate anion, which is a common coordinating form. Current time information in Winnipeg, CA. Coordination could occur through the N1, N2, N3, or N4 atoms of the tetrazole ring.

Bidentate Coordination: A bidentate binding mode is plausible, where the ligand chelates to a metal center. This could involve two adjacent nitrogen atoms of the tetrazole ring or, more likely, one nitrogen atom from the tetrazole ring and the fluorine atom of the 2-chloro-6-fluorophenyl group, forming a stable chelate ring. Chelating ligands often form more stable complexes compared to their monodentate counterparts. researchgate.net

Polydentate (Bridging) Coordination: Tetrazolate ligands are well-known to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. Current time information in Winnipeg, CA.researchgate.net The this compound could bridge metal ions using different nitrogen atoms of the tetrazole ring, for instance, in an N1,N2- or N1,N3-bridging fashion.

The preferred binding mode would depend on several factors, including the nature of the metal ion, the solvent system used, and the presence of other ancillary ligands. nih.gov

Synthesis and Characterization of Transition Metal-Tetrazole Complexes

The synthesis of transition metal complexes with this compound would likely follow established methodologies for other tetrazole-based ligands. medjrf.comepa.gov A typical synthetic route would involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like palladium, copper, or zinc) with the tetrazole ligand in a suitable solvent. The reaction may be carried out at room temperature or require heating.

Hypothetical Synthesis Example: A solution of palladium(II) acetate (B1210297) in a solvent like dimethylformamide (DMF) could be treated with a solution of this compound. The addition of a base might be necessary to facilitate the deprotonation of the tetrazole ring, promoting coordination.

Characterization of the resulting complexes would employ a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the tetrazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds of the tetrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to elucidate the structure of the complex in solution.

Elemental Analysis: To determine the empirical formula of the synthesized complex.

X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and the specific binding mode of the ligand. researchgate.net

Structural Analysis of Coordination Geometries and Metal Oxidation States

The coordination geometry around the metal center would be dictated by the metal's preferred coordination number and the steric and electronic properties of the ligands. For a transition metal like palladium(II), a square planar geometry is common. researchgate.net If this compound acts as a monodentate ligand, a complex of the type [Pd(L)₂(Cl)₂] could be envisaged, where L is the tetrazole ligand. If it acts as a bidentate chelating ligand, a complex like [Pd(L)₂] might form. For other metals like copper(II) or zinc(II), tetrahedral or octahedral geometries are also frequently observed. researchgate.netepa.gov The metal would typically retain its initial oxidation state (e.g., +2) throughout the complexation process.

Table 1: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Likely Coordination Number | Common Geometry |

| Pd(II) | 4 | Square Planar |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

This table is illustrative and based on common coordination preferences of the listed metal ions.

Spectroscopic Signatures of Ligand Coordination

Coordination of the this compound ligand to a metal ion would induce characteristic changes in its spectroscopic properties.

IR Spectroscopy: The IR spectrum of the free ligand would exhibit a characteristic N-H stretching band. Upon deprotonation and coordination, this band would disappear. Furthermore, the vibrational bands associated with the tetrazole ring would shift in frequency, providing evidence of coordination.

NMR Spectroscopy: In the ¹H NMR spectrum, the signal corresponding to the N-H proton would vanish upon deprotonation. The chemical shifts of the aromatic protons on the phenyl ring would also be affected by the coordination to a paramagnetic or diamagnetic metal center. In ¹⁹F NMR, a shift in the fluorine signal would be indicative of its involvement in coordination or changes in the electronic environment.

UV-Visible Spectroscopy: The electronic absorption spectrum of the complex would likely show new bands corresponding to d-d transitions of the metal center and charge-transfer bands between the metal and the ligand, which are absent in the spectrum of the free ligand.

Application of this compound Complexes in Homogeneous Catalysis

Palladium complexes bearing N-donor ligands are widely used as catalysts in homogeneous cross-coupling reactions. A palladium complex of this compound would be a prime candidate for such applications.

C-C Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira couplings)

The catalytic activity of a hypothetical palladium complex of this compound would be evaluated in key C-C bond-forming reactions.